dNaM

概要

説明

dNaM is a synthetic nucleoside analog

準備方法

The synthesis of dNaM typically involves the coupling of a protected ribofuranose derivative with a methoxynaphthalene moiety. The reaction conditions often include the use of Lewis acids such as boron trifluoride etherate to facilitate the glycosylation reaction. Industrial production methods may involve large-scale synthesis using automated synthesizers and optimized reaction conditions to ensure high yield and purity.

化学反応の分析

dNaM undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, using reagents like sodium hydride and alkyl halides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and methanol, along with appropriate catalysts and temperature control. Major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.

科学的研究の応用

Biomedical Research Applications

DNA methylation has emerged as a valuable biomarker in the diagnosis and prognosis of various diseases. It provides insights into gene function and can indicate disease mechanisms.

Cancer Diagnosis and Prognosis

Recent studies have highlighted the potential of DNA methylation patterns as biomarkers for cancer detection. For instance:

- Methylation Markers : Specific genes exhibit altered methylation patterns in cancerous tissues compared to normal tissues. These changes can be utilized to develop diagnostic tests for early cancer detection.

- Case Study : In a systematic review, deep learning techniques were applied to analyze DNA methylation data to discover novel cancer biomarkers, enhancing classification and survival analysis capabilities .

Age Prediction and Longevity

DNA methylation patterns correlate with biological age, offering a predictive measure for health outcomes:

- Epigenetic Clocks : Researchers have developed models that use DNA methylation levels to estimate biological age, which can predict age-related health outcomes and mortality risk .

- Statistical Findings : A study involving 998 participants identified several methylation markers significantly associated with both chronological aging and mortality risk .

Neurological Disorders

DNA methylation is increasingly recognized for its role in neurodegenerative diseases:

- Biomarker Development : Methylation changes in specific genes are being investigated as potential biomarkers for early diagnosis of conditions like Alzheimer's disease .

- Neuroimaging Studies : Combining neuroimaging techniques with DNA methylation analysis has shown promise in understanding brain disorders .

Forensic Applications

DNA methylation analysis is gaining traction in forensic science due to its ability to provide additional investigative leads.

Body Fluid Identification

Methylation patterns can help identify the type of biological fluid present at a crime scene:

- Research Findings : A study demonstrated that analyzing DNA methylation could differentiate between various body fluids, aiding forensic investigations .

Age Estimation

DNA methylation can also assist in estimating the chronological age of individuals from forensic samples:

- Methodology : By analyzing specific CpG sites known to correlate with age, forensic scientists can estimate an individual's age based on their DNA sample .

Data Tables

The following table summarizes key findings related to the applications of DNA methylation across different fields:

作用機序

The mechanism of action of dNaM involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid synthesis and function. This interference can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets and pathways involved include DNA and RNA polymerases, as well as various enzymes involved in nucleic acid metabolism.

類似化合物との比較

dNaM can be compared with other nucleoside analogs such as:

1-(2-deoxy-beta-D-ribofuranosyl)-2,4-difluorobenzenes: These compounds are designed as thymidine mimics and have been evaluated for their anticancer and antiviral properties.

9-(2-Deoxy-beta-D-ribofuranosyl)-6-methylpurine: This compound is a purine nucleoside analog with broad antitumor activity targeting indolent lymphoid malignancies.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to other nucleoside analogs.

生物活性

The compound dNaM (2'-deoxy-N6-methyladenosine) is a modified nucleoside that has garnered attention in the field of molecular biology due to its unique structural properties and biological implications. This article delves into the biological activity of this compound, exploring its role in DNA methylation, implications for aging, cancer risk, and potential therapeutic applications.

Overview of this compound

This compound is a methylated form of adenosine that plays a critical role in epigenetic regulation. Methylation of DNA, particularly at cytosine bases, is a key mechanism by which gene expression is regulated without altering the underlying genetic code. The presence of this compound can influence various biological processes, including cellular aging and disease susceptibility.

1. DNA Methylation and Aging

Research has demonstrated that this compound is involved in the formation of DNA methylation clocks, which are tools used to estimate biological age based on methylation patterns. A study highlighted the development of this compound-based aging clocks that integrate multi-omics data to provide insights into biological aging processes. The study found significant associations between age-related DNA methylation changes and various health outcomes, suggesting that this compound plays a role in the regulatory mechanisms governing aging .

Table 1: Key Findings on this compound Aging Clocks

| Feature | Findings |

|---|---|

| Age-related DMPs | 207 age-upregulated; 53 age-downregulated |

| Associated Health Outcomes | Strong links to mortality risk and chronic diseases |

2. Cancer Risk Associations

This compound has also been implicated in cancer biology. Various studies have shown that DNA methylation algorithms incorporating this compound can predict cancer risk more accurately. For instance, a case-control study revealed strong positive associations between specific this compound algorithms and lung cancer risk, while inverse associations were noted for breast cancer . These findings suggest that this compound may serve as a biomarker for assessing cancer susceptibility.

Table 2: Cancer Risk Associations with this compound Algorithms

| Cancer Type | Adjusted HR (per SD increase) |

|---|---|

| Lung Cancer | 2.06 (1.39-3.06) |

| Breast Cancer | 0.42 (0.25-0.70) |

| Overall Cancer Risk | 1.27 (1.04-1.56) |

3. Therapeutic Implications

The modulation of DNA methylation through compounds like this compound presents potential therapeutic avenues for age-related diseases and cancers. Interventions targeting DNA methylation pathways could lead to novel strategies for disease prevention and management . For instance, dietary and physical activity interventions have shown promise in slowing down the progression of DNA methylation-based biomarkers related to aging .

Case Study 1: Aging Intervention

A randomized trial investigated the effects of dietary and physical activity interventions on individuals' this compound profiles over two years. Results indicated significant reductions in DNAmGrimAA, a biomarker associated with biological aging, among participants who underwent lifestyle modifications .

Case Study 2: Cancer Risk Prediction

In another study focusing on cancer risk prediction, researchers utilized this compound algorithms to assess associations with various cancer types across diverse populations. The findings underscored the potential of this compound-based biomarkers in stratifying individuals based on their cancer risk profiles .

特性

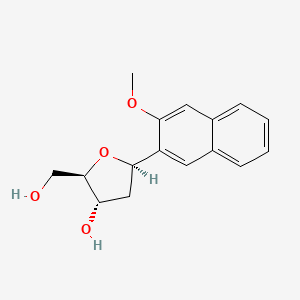

IUPAC Name |

(2R,3S,5R)-2-(hydroxymethyl)-5-(3-methoxynaphthalen-2-yl)oxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O4/c1-19-14-7-11-5-3-2-4-10(11)6-12(14)15-8-13(18)16(9-17)20-15/h2-7,13,15-18H,8-9H2,1H3/t13-,15+,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVSHFDVHYNHNDU-NUEKZKHPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC=CC=C2C=C1C3CC(C(O3)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=CC=CC=C2C=C1[C@H]3C[C@@H]([C@H](O3)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501046397 | |

| Record name | (2R,3S,5R)-2-(Hydroxymethyl)-5-(3-methoxynaphthalen-2-yl)oxolan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501046397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1117893-19-2 | |

| Record name | (2R,3S,5R)-2-(Hydroxymethyl)-5-(3-methoxynaphthalen-2-yl)oxolan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501046397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。